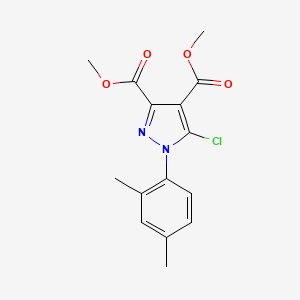
dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chloro group and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone, followed by chlorination and esterification to introduce the chloro and ester groups, respectively. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
- Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of both ester groups at the 3 and 4 positions of the pyrazole ring, which can influence its reactivity and potential applications. The specific substitution pattern also distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15ClN2O4 |
|---|---|
Poids moléculaire |
322.74 g/mol |
Nom IUPAC |
dimethyl 5-chloro-1-(2,4-dimethylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H15ClN2O4/c1-8-5-6-10(9(2)7-8)18-13(16)11(14(19)21-3)12(17-18)15(20)22-4/h5-7H,1-4H3 |
Clé InChI |
ZHUZRJDWUNBRDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzyl(methyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048077.png)
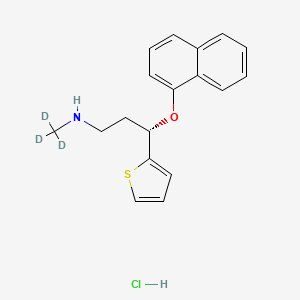
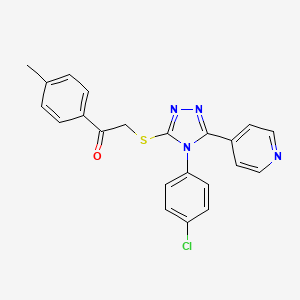
![1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048082.png)
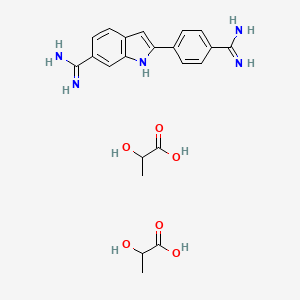
![N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide](/img/structure/B12048088.png)
![2-methoxyethyl (2E)-5-(4-ethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048096.png)

![9-Bromo-2-(4-bromophenyl)-5-(2-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12048103.png)
![4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate](/img/structure/B12048123.png)

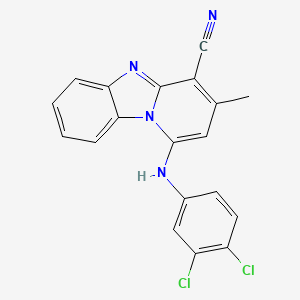

![(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12048133.png)
